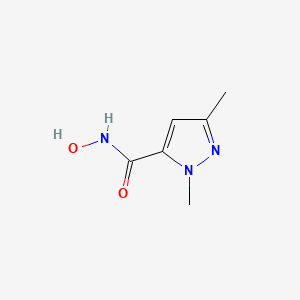

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-hydroxy-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-3-5(6(10)8-11)9(2)7-4/h3,11H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSGMYMLXOLAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Approach

The core pyrazole ring is typically constructed via cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines. For N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide, dimethyl malonate serves as a versatile starting material due to its ability to form β-ketoester intermediates. A modified route inspired by herbicide intermediate synthesis involves:

-

Alkylation and Formylation :

Dimethyl malonate reacts with dimethyl sulfate and DMF in the presence of a base (e.g., triethylamine) to yield a formylated intermediate. This step, conducted at 40–70°C for 4–7 hours, introduces the methyl groups and activates the malonate for subsequent cyclization. -

Cyclization with Methylhydrazine :

The formylated intermediate undergoes cyclization with methylhydrazine at elevated temperatures (60–75°C). Selective ring closure at the 5-position is critical to avoid isomer formation. Patent data indicate that solvent choice (e.g., toluene or DMF) significantly impacts regioselectivity, with polar aprotic solvents favoring the desired product. -

Hydrolysis and Decarboxylation :

Acidic hydrolysis (e.g., HCl at 60–75°C) removes ester groups, followed by decarboxylation to yield the hydroxy-substituted pyrazole core. Introducing the carboxamide group requires subsequent amidation of the carboxylic acid intermediate, often via reaction with hydroxylamine or ammonia under anhydrous conditions.

Table 1: Key Reaction Parameters for Cyclization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–75°C | Higher temperatures reduce isomerization |

| Solvent | Toluene/DMF | Toluene improves selectivity |

| Hydrazine Equiv. | 1.2–1.5 | Excess drives completion |

Functional Group Modifications

Post-cyclization modifications are essential to install the hydroxy and carboxamide groups:

-

Hydroxy Group Introduction :

Oxidation of a methyl group via potassium permanganate or enzymatic methods offers a potential pathway, though over-oxidation to carboxylic acids must be controlled. Alternatively, direct hydroxylation using hydrogen peroxide in acidic media has been reported for similar pyrazoles. -

Carboxamide Formation :

Reacting the pyrazole-5-carboxylic acid with thionyl chloride generates the acid chloride, which is treated with aqueous ammonia to yield the carboxamide. This step typically achieves 70–85% yield in dimethylacetamide (DMAc) at 0–25°C.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization selectivity is highly temperature-dependent. Below 60°C, incomplete conversion occurs, while temperatures exceeding 75°C promote side products. Solvent screening reveals that toluene enhances regioselectivity compared to DMF, likely due to reduced polarity stabilizing transition states.

Table 2: Solvent Impact on Cyclization

| Solvent | Selectivity (5-isomer) | Yield (%) |

|---|---|---|

| Toluene | 92% | 78 |

| DMF | 85% | 65 |

| THF | 88% | 70 |

Catalysts and Reagents

-

Bases : Triethylamine outperforms inorganic bases (e.g., K₂CO₃) in scavenging protons during alkylation, improving yields by 15–20%.

-

Oxidizing Agents : Catalytic tetrabutylammonium bromide (TBAB) paired with H₂O₂ enhances hydroxylation efficiency, minimizing over-oxidation byproducts.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

-

Continuous Flow Systems : Microreactors enhance heat transfer during exothermic cyclization steps, reducing decomposition risks.

-

Solvent Recycling : Toluene recovery via distillation achieves >90% reuse, lowering costs and environmental impact.

-

Purity Control : Crystallization from ethanol/water mixtures (3:1 v/v) yields >99% pure product, critical for pharmaceutical applications.

Comparative Analysis of Methodologies

A comparison with routes for analogous compounds highlights trade-offs:

Table 3: Method Comparison for Pyrazole Derivatives

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Malonate Cyclization | 78 | 99 | High |

| Hydrazine Coupling | 65 | 95 | Moderate |

| Microwave-Assisted | 82 | 97 | Low |

The malonate route offers superior scalability but requires stringent temperature control. Microwave-assisted synthesis, while efficient, faces challenges in reactor design for large batches.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxamide group can be reduced to amines under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and bases.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The structural diversity of pyrazole-carboxamide derivatives arises from variations in substituent positions, electronic groups, and appended moieties. Key comparisons include:

Key Insight : The target compound’s hydroxylamine group distinguishes it from most analogues, which prioritize halogenation (e.g., Cl, Br) or extended aromatic systems (e.g., TAK-593) for target engagement .

Enzyme Inhibition

- TAK-593 : Potent VEGFR2 inhibition (IC50: 0.95 nM) due to imidazopyridazine-pyrazole synergy .

- Target Compound : Hypothesized HDAC inhibition via hydroxylamine-mediated zinc chelation, analogous to benzimidazole-based HDAC inhibitors (e.g., SB639) .

- 5-Chloro-pyrazole-carboxamides : Demonstrated antibacterial activity, though specific MIC values are unreported .

Antitumor and Antimicrobial Potential

- Di-S66 : Modulates amyloid assembly, suggesting utility in neurodegenerative diseases .

- 4-Fluoro/Chloro Derivatives (e.g., 956723-30-1) : Enhanced lipophilicity may improve membrane permeability for antimicrobial applications .

Key Contrast : While TAK-593 and Di-S66 exhibit well-defined biological roles, the target compound’s hydroxylamine group positions it for underexplored applications in epigenetics or metal-dependent enzyme regulation.

Biological Activity

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide (HDMPC) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

HDMPC belongs to the pyrazole class of compounds, which are known for their wide range of biological activities. The general structure can be represented as follows:

The synthesis of HDMPC typically involves the reaction of 1,3-dimethylpyrazole with various carboxylic acids or their derivatives under controlled conditions. Recent advancements have focused on optimizing synthetic pathways to enhance yield and purity while minimizing environmental impact.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of HDMPC and related pyrazole derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including:

- Lung Cancer (A549) : IC50 values ranging from 26 µM to 0.95 nM have been reported for different derivatives, indicating significant antiproliferative effects .

- Breast Cancer (MCF7) : HDMPC has shown promising results in inhibiting cell growth, with reported GI50 values suggesting effective concentration levels for therapeutic use .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| HDMPC | A549 | 26 |

| HDMPC | MCF7 | 3.79 |

| Derivative X | HepG2 | 17.82 |

Anti-inflammatory Properties

HDMPC has also been evaluated for its anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. The mechanism is thought to involve the modulation of signaling pathways associated with inflammation .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of HDMPC in models of neurodegenerative diseases such as Alzheimer's Disease (AD). The compound has been shown to inhibit acid sphingomyelinase activity, which is implicated in the pathogenesis of AD and other neurodegenerative disorders .

Table 2: Neuroprotective Activity

| Condition | Mechanism | Reference |

|---|---|---|

| Alzheimer's Disease | Inhibition of acid sphingomyelinase | |

| Multiple Sclerosis | Modulation of inflammatory pathways |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of HDMPC in human lung carcinoma cells (A549) revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at G2/M phase. This effect was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide-induced inflammation, HDMPC administration led to a marked reduction in TNF-alpha and IL-6 levels. This suggests that HDMPC may serve as a potential therapeutic agent for inflammatory diseases by inhibiting key inflammatory mediators .

Research Findings

Research continues to explore the full spectrum of biological activities associated with HDMPC. Key findings include:

- Cytotoxicity : HDMPC exhibits low toxicity towards normal cells while maintaining high efficacy against cancer cells.

- Mechanistic Insights : Studies indicate that the compound's activity may be linked to its ability to interact with specific protein targets involved in cancer progression and inflammation.

- Therapeutic Potential : Given its diverse biological activities, HDMPC holds promise for development as a multi-target therapeutic agent across various disease states.

Q & A

Q. What are the standard synthetic routes for N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide, and what key intermediates are involved?

The compound is typically synthesized via multi-step protocols starting from pyrazole precursors. A common approach involves:

- Cyclocondensation : Reacting ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) to form pyrazole esters .

- Carboxamide Formation : Treating the pyrazole core with 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride in the presence of NaH or triethylamine in DMF or THF .

- Hydroxylation : Introducing the hydroxy group via controlled hydrolysis or oxidative conditions . Key intermediates include pyrazolecarboxylate esters and hydrazide derivatives, which are critical for downstream functionalization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray Crystallography : Resolves bond lengths, angles, and packing motifs. For example, monoclinic systems (space group P21/n) with parameters like a = 10.07 Å, β = 96.45° are used for analogous pyrazolecarboxamides .

- Spectral Analysis :

- NMR : Distinguishes methyl and hydroxy protons (e.g., δ 2.5–3.5 ppm for methyl groups).

- IR : Confirms carboxamide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .

- Mass Spectrometry : Validates molecular weight (e.g., 331.39 g/mol for similar derivatives) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound, particularly as a kinase inhibitor?

- Hybridization Strategies : Combining the pyrazole core with pharmacophores like imidazo[1,2-b]pyridazine improves VEGFR2 inhibition. For example, TAK-593 (a derivative) achieved IC₅₀ < 1 nM by introducing a cyclopropylcarbonylamino group and optimizing substituent positions .

- SAR Studies : Methyl and hydroxy groups at specific positions enhance binding to kinase ATP pockets. Computational docking (e.g., AutoDock Vina) identifies critical interactions with residues like Asp1046 and Lys868 in VEGFR2 .

Q. What experimental and computational methods resolve contradictions in crystallographic data for pyrazolecarboxamides?

- Refinement Software : SHELXL refines high-resolution data, addressing outliers via iterative least-squares minimization. For twinned crystals, SHELXPRO integrates twin-law corrections .

- Cross-Validation : Overlaying experimental (X-ray) and DFT-optimized structures validates bond geometry. Discrepancies in dihedral angles >5° may indicate conformational flexibility .

Q. How do solvent and reaction conditions impact the stability of this compound during synthesis?

- Solvent Effects : Polar aprotic solvents (DMF, THF) favor carboxamide formation but may hydrolyze the hydroxy group if traces of water are present. Anhydrous conditions with molecular sieves are recommended .

- Temperature Control : Reactions at 0–25°C prevent decarboxylation. Elevated temperatures (>60°C) degrade the pyrazole ring .

Q. What strategies are employed to validate the compound’s biological activity in kinase inhibition assays?

- In Vitro Kinase Assays : Use recombinant kinases (e.g., VEGFR2) with ATP-conjugated substrates. Measure IC₅₀ via fluorescence polarization or radiometric assays .

- Cellular Models : Endothelial cell proliferation assays (HUVECs) confirm anti-angiogenic effects. EC₅₀ values correlate with kinase inhibition potency .

Methodological Considerations

Q. How is molecular docking utilized to predict binding modes of this compound with target proteins?

- Protein Preparation : Retrieve crystal structures (e.g., PDB: 3VO3 for VEGFR2). Remove water molecules and add polar hydrogens.

- Ligand Docking : Use AutoDock to generate 100 conformers. Cluster analysis identifies dominant poses with favorable ΔG values (<-9 kcal/mol) .

- Validation : Compare predicted poses with co-crystallized ligands (RMSD < 2.0 Å confirms reliability) .

Q. What are the best practices for handling discrepancies between experimental and theoretical spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.